molecular formula C5H10O2S B3050688 2-Methyl-2-(methylsulfanyl)propanoic acid CAS No. 27868-56-0

2-Methyl-2-(methylsulfanyl)propanoic acid

Cat. No.: B3050688
CAS No.: 27868-56-0
M. Wt: 134.2 g/mol
InChI Key: CDFNSDKSYUXWQO-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C5H10O2S It is a derivative of propanoic acid where a methyl group and a methylsulfanyl group are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylpropanoic acid with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(methylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group instead of a methylsulfanyl group, resulting in different chemical properties and reactivity.

    2-Methyl-2-(4-methylphenoxy)propanoic acid: Features a phenoxy group, leading to distinct chemical behavior and applications.

Uniqueness

2-Methyl-2-(methylsulfanyl)propanoic acid is unique due to its combination of a methyl group and a methylsulfanyl group on the same carbon atom. This structural feature imparts specific reactivity and properties that are valuable in various chemical and industrial processes.

Properties

IUPAC Name

2-methyl-2-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFNSDKSYUXWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504892
Record name 2-Methyl-2-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27868-56-0
Record name 2-Methyl-2-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(methylsulfanyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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